molecular formula C21H15ClN2O2 B12463152 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol

Cat. No.: B12463152
M. Wt: 362.8 g/mol
InChI Key: XZULAULRTBVWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol typically involves a multi-step process. One common method includes the condensation reaction between 2-aminophenol and an appropriate aldehyde under acidic or basic conditions to form the benzoxazole core .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquid catalysts can be employed to enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer therapy, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-bromophenol
  • 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-fluorophenol
  • 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-iodophenol

Uniqueness

The uniqueness of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenol group enhances its antimicrobial activity compared to its brominated or fluorinated analogs .

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

2-[[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]iminomethyl]-4-chlorophenol

InChI

InChI=1S/C21H15ClN2O2/c1-13-16(21-24-18-6-2-3-8-20(18)26-21)5-4-7-17(13)23-12-14-11-15(22)9-10-19(14)25/h2-12,25H,1H3

InChI Key

XZULAULRTBVWMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N=CC2=C(C=CC(=C2)Cl)O)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.